molecular formula C11H16O B13161916 (1S)-1-(4-propylphenyl)ethanol

(1S)-1-(4-propylphenyl)ethanol

Cat. No.: B13161916
M. Wt: 164.24 g/mol
InChI Key: AWOFDBUEQBAWBO-VIFPVBQESA-N
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Description

(1S)-1-(4-propylphenyl)ethan-1-ol: is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with a propyl group at the para position and an ethan-1-ol group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-propylphenyl)ethan-1-ol can be achieved through several methods:

    Reduction of Ketones: One common method involves the reduction of (4-propylphenyl)acetone using a chiral reducing agent to obtain the desired enantiomer.

    Grignard Reaction: Another method involves the reaction of 4-propylbenzyl chloride with ethyl magnesium bromide, followed by hydrolysis to yield (1S)-1-(4-propylphenyl)ethan-1-ol.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(4-propylphenyl)ethan-1-ol may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the corresponding ketone.

    Enzymatic Reduction: Employing specific enzymes that can reduce the ketone to the alcohol with high enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1S)-1-(4-propylphenyl)ethan-1-ol can be oxidized to form (4-propylphenyl)acetone using oxidizing agents like chromium trioxide.

    Reduction: Further reduction can convert it into (1S)-1-(4-propylphenyl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form (1S)-1-(4-propylphenyl)ethyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: (4-propylphenyl)acetone.

    Reduction: (1S)-1-(4-propylphenyl)ethane.

    Substitution: (1S)-1-(4-propylphenyl)ethyl chloride.

Scientific Research Applications

(1S)-1-(4-propylphenyl)ethan-1-ol: has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which (1S)-1-(4-propylphenyl)ethan-1-ol exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways: The compound can modulate biochemical pathways, potentially influencing processes like inflammation or pain perception.

Comparison with Similar Compounds

(1S)-1-(4-propylphenyl)ethan-1-ol: can be compared with other similar compounds:

    (1S)-1-(4-methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of a propyl group.

    (1S)-1-(4-ethylphenyl)ethan-1-ol: Contains an ethyl group instead of a propyl group.

    (1S)-1-(4-isopropylphenyl)ethan-1-ol: Features an isopropyl group, leading to different steric and electronic effects.

Uniqueness

The uniqueness of (1S)-1-(4-propylphenyl)ethan-1-ol lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(1S)-1-(4-propylphenyl)ethanol

InChI

InChI=1S/C11H16O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9,12H,3-4H2,1-2H3/t9-/m0/s1

InChI Key

AWOFDBUEQBAWBO-VIFPVBQESA-N

Isomeric SMILES

CCCC1=CC=C(C=C1)[C@H](C)O

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)O

Origin of Product

United States

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